molecular formula C20H12ClFN4O3 B11107872 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11107872
M. Wt: 410.8 g/mol
InChI Key: BNQHIUOACVXDJW-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-(4-fluorophenyl)-1H-benzimidazole-5-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of substituted phenols or benzimidazoles.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with biological targets such as enzymes and receptors. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. The molecular targets include bacterial cell wall synthesis enzymes and DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-methylphenol
  • 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-aminophenol

Uniqueness

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and biological activity. The combination of these functional groups with the Schiff base structure provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H12ClFN4O3

Molecular Weight

410.8 g/mol

IUPAC Name

4-chloro-2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H12ClFN4O3/c21-13-7-12(19(27)18(8-13)26(28)29)10-23-15-5-6-16-17(9-15)25-20(24-16)11-1-3-14(22)4-2-11/h1-10,27H,(H,24,25)

InChI Key

BNQHIUOACVXDJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)F

Origin of Product

United States

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